molecular formula C9H12N2O3S B14612668 N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide CAS No. 57421-07-5

N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide

Cat. No.: B14612668
CAS No.: 57421-07-5
M. Wt: 228.27 g/mol
InChI Key: LKJBGRMXQKQHSF-UHFFFAOYSA-N
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Description

N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide is an organic compound characterized by the presence of an amide group attached to a phenyl ring substituted with an amino group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide typically involves the reaction of 2-amino-5-(methanesulfonyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-amino-5-(methanesulfonyl)aniline

    Reagent: Acetic anhydride

    Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Methyl derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Methylsulfonyl)phenyl)acetamide
  • N-(4-{[(5-Methoxy-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Uniqueness

N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide is unique due to the presence of both an amino group and a methanesulfonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

57421-07-5

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-(2-amino-5-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C9H12N2O3S/c1-6(12)11-9-5-7(15(2,13)14)3-4-8(9)10/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

LKJBGRMXQKQHSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C)N

Origin of Product

United States

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